molecular formula C9H13NOS B8408135 Cyclopropyl (5-aminomethylthien-2-yl) carbinol

Cyclopropyl (5-aminomethylthien-2-yl) carbinol

Cat. No.: B8408135
M. Wt: 183.27 g/mol
InChI Key: XLQLXLHHNDMQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl (5-aminomethylthien-2-yl) carbinol is a useful research compound. Its molecular formula is C9H13NOS and its molecular weight is 183.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-cyclopropylmethanol

InChI

InChI=1S/C9H13NOS/c10-5-7-3-4-8(12-7)9(11)6-1-2-6/h3-4,6,9,11H,1-2,5,10H2

InChI Key

XLQLXLHHNDMQHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=C(S2)CN)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thienylamine of formula SS-1 (0.95 mL) is dissolved in dry THF under a nitrogen atmosphere and cooled to -78° C. n-Butyllithium (Aldrich, 1.6M in hexane, 13.4 mL) is added and the reaction turned a deep purple color. The reaction is allowed to warm to 0° C. for 10 min, then recooled to -78° C. for the addition of the aldehyde (0.82 mL). A thick slurry forms and stirring becomes difficult. The reaction is allowed to warm to 0° C., then quenched with ammonium chloride solution (10 mL). The reaction is extracted with EtOAc (200 mL) and washed with water (2×40 mL) and brine. The organic phase is dried over MgSO4, filtered and concentrated in vacuo. Chromatography over silica gel (300 g) eluting with 5% MeOH in CH2Cl2 gives the title product (356 mg) as a colorless oil.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0.95 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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13.4 mL
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[Compound]
Name
aldehyde
Quantity
0.82 mL
Type
reactant
Reaction Step Three

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